5-Methyl-2-(tributylstannyl)pyridine

Beschreibung

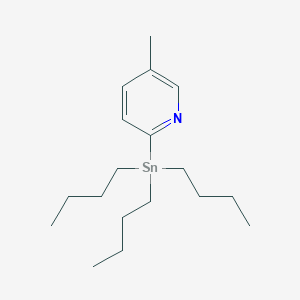

Structure

2D Structure

Eigenschaften

IUPAC Name |

tributyl-(5-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOHAZAWWAXIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456405 | |

| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189195-41-3 | |

| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-(tri-n-butylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 Tributylstannyl Pyridine

Precursor Synthesis and Halogenation Strategies

The most common precursor for the synthesis of 5-Methyl-2-(tributylstannyl)pyridine is 2-bromo-5-methylpyridine. The strategic introduction of a halogen atom at the 2-position of the pyridine (B92270) ring is crucial for the subsequent stannylation step.

2-Bromo-5-methylpyridine serves as a versatile building block in the synthesis of various pyridine derivatives. guidechem.com It is a solid at room temperature with a melting point of 41-43 °C and a boiling point of 95-96 °C at 12.5 mmHg. sigmaaldrich.com One common laboratory-scale synthesis of 2-bromo-5-methylpyridine starts from 2-amino-5-methylpyridine. The amino group is converted into a diazonium salt, which is then displaced by a bromide ion.

A typical procedure involves the diazotization of 2-amino-5-methylpyridine with an aqueous solution of sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5°C). orgsyn.org The resulting diazonium salt is then decomposed, often by heating, to yield 2-bromo-5-methylpyridine.

Another approach involves the bromination of 5-methylpyridin-2-one (also known as 2-hydroxy-5-methylpyridine). This can be achieved using a brominating agent like phosphorus oxybromide (POBr₃). For instance, reacting 2-hydroxy-3-nitro-5-methylpyridine with phosphorus oxybromide in N,N-dimethylformamide (DMF) yields 2-bromo-3-nitro-5-methylpyridine. chemicalbook.com A similar principle can be applied to synthesize 2-bromo-5-methylpyridine from 2-hydroxy-5-methylpyridine.

Furthermore, a method for preparing 5-bromo-2-methylpyridine has been patented, which involves a multi-step sequence starting from the condensation of diethyl malonate with 5-nitro-2-chloropyridine, followed by reduction and a Sandmeyer-type reaction where an amino group is replaced by bromine. google.com

Table 1: Synthetic Routes to Halogenated Methylpyridines

| Starting Material | Reagents | Product | Reference |

|---|

The regioselective functionalization of pyridine rings is a significant area of research in organic chemistry due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. nih.gov The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards electrophiles and nucleophiles. Directing the functionalization to a specific position often requires strategic use of directing groups or pre-functionalized substrates.

For the synthesis of 2-substituted pyridines, the inherent reactivity of the pyridine ring can be exploited. The carbon atoms at the 2 and 4-positions are more electron-deficient and thus more susceptible to nucleophilic attack. However, direct C-H functionalization can be challenging and often lacks regioselectivity. acs.orgnih.gov Therefore, the introduction of a halogen, such as bromine, at the desired position provides a reliable handle for subsequent cross-coupling reactions or metal-halogen exchange.

Strategies for regioselective functionalization include:

Directed ortho-metalation (DoM): A directing group on the pyridine ring can direct a strong base to deprotonate the adjacent ortho position, which can then be quenched with an electrophile.

Halogen-dance reactions: Under certain conditions, a halogen atom can migrate to a more thermodynamically stable position.

Pre-functionalization: As in the case of 2-bromo-5-methylpyridine synthesis, starting with a precursor that already has a functional group at a specific position allows for its conversion to the desired substituent.

The synthesis of 2-bromo-5-methylpyridine is a prime example of pre-functionalization, where the position of the bromine atom is determined by the starting material (e.g., 2-amino-5-methylpyridine).

Direct Stannylation Procedures

The most common method for the synthesis of this compound is the direct stannylation of 2-bromo-5-methylpyridine. This is typically achieved through a lithium-halogen exchange followed by quenching with an electrophilic tin species.

The lithium-halogen exchange reaction is a powerful tool in organometallic chemistry for the preparation of organolithium reagents. wikipedia.orgresearchgate.net In this case, 2-bromo-5-methylpyridine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The n-butyllithium selectively abstracts the bromine atom, leading to the formation of 5-methyl-2-lithiopyridine and n-butyl bromide. researchgate.netharvard.edu

The resulting lithiated pyridine is then reacted in situ with tributyltin chloride (Bu₃SnCl). The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion and forming the desired product, this compound.

Reaction Scheme:

The reaction is typically quenched with a saturated aqueous solution of ammonium chloride to neutralize any remaining reactive species. The product is then extracted with an organic solvent and purified, often by distillation or chromatography.

Table 2: Typical Reaction Conditions for the Synthesis of this compound

| Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C | ~1 hour |

| Stannylation | Tributyltin chloride | Tetrahydrofuran (THF) | -78 °C to room temp. | Several hours |

| Work-up | Saturated aq. NH₄Cl | - | - | - |

While the above method involves the formation of a lithiated pyridine which then reacts with an electrophilic tin source, an alternative perspective involves the concept of stannyl (B1234572) anions. Stannyl anions (R₃Sn⁻) are potent nucleophiles. rsc.orgrsc.org Although not directly formed in the lithium-halogen exchange of 2-bromo-5-methylpyridine, understanding their reactivity provides context for the formation of the carbon-tin bond.

Stannyl anions can be generated by the reduction of hexaalkylditin compounds (R₃Sn-SnR₃) or by the reaction of trialkyltin halides with alkali metals. These highly reactive species can then participate in nucleophilic substitution reactions with organic halides.

In the context of the lithium-halogen exchange, the reaction proceeds through the formation of an aryllithium intermediate. The mechanism is believed to involve a four-centered transition state. The rate of exchange is influenced by the stability of the resulting carbanion, with sp²-hybridized carbanions (like the one formed from 2-bromo-5-methylpyridine) being more stable than sp³-hybridized ones. wikipedia.org The subsequent reaction with tributyltin chloride is a standard nucleophilic attack of the carbanion on the electrophilic tin atom.

Recent studies have also explored the generation of stannylpotassium (R₃Sn-K) reagents, which exhibit even greater nucleophilicity than their lithium counterparts due to the more ionic character of the Sn-K bond. rsc.org This highlights the importance of the counter-ion in modulating the reactivity of the organometallic species.

Alternative Synthetic Pathways to Organostannyl Pyridines

While the lithium-halogen exchange followed by stannylation is the most prevalent method, other strategies can be employed for the synthesis of organostannyl pyridines.

One alternative involves the reaction of a Grignard reagent with a trialkyltin halide. For example, 2-bromo-5-methylpyridine could be converted to its corresponding Grignard reagent, 5-methyl-2-pyridylmagnesium bromide, by reacting it with magnesium metal. This Grignard reagent could then be treated with tributyltin chloride to form the desired product.

Another approach is the use of palladium-catalyzed cross-coupling reactions. For instance, a pyridyl triflate or nonaflate could potentially be coupled with a hexaalkylditin species (e.g., (Bu₃Sn)₂) in a Stille-type coupling reaction to form the organostannane. wikipedia.orgthermofisher.comlibretexts.org This method avoids the use of highly basic organolithium reagents and may be more tolerant of certain functional groups.

Additionally, direct C-H activation and stannylation of the pyridine ring could be a potential, though less common, route. This would involve the use of a transition metal catalyst to selectively activate a C-H bond at the 2-position of 5-methylpyridine and then introduce the tributylstannyl group. However, achieving high regioselectivity in such reactions can be challenging.

Reactivity and Mechanistic Studies of 5 Methyl 2 Tributylstannyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

5-Methyl-2-(tributylstannyl)pyridine is a versatile organotin reagent primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its reactivity is centered on the Stille coupling, a powerful and widely used transformation in organic synthesis for constructing complex molecular architectures, including functionalized bipyridines and terpyridines which are of significant interest as chelating ligands. acs.org

Stille Coupling Reactions: General Principles and Substrate Scope

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically a halide or a pseudohalide, in the presence of a palladium catalyst. wikipedia.orgnrochemistry.com The general catalytic cycle is well-established and consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide, which then forms a trialkyltin halide byproduct. libretexts.org

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgnrochemistry.com

The R group attached to the tin atom is typically an sp²-hybridized carbon, such as a vinyl or aryl group, which is the case for this compound. wikipedia.org Organostannanes are valued for their stability in the presence of air and moisture and their tolerance of a wide variety of functional groups, which often eliminates the need for protecting groups. nrochemistry.comorganicreactions.org The electrophilic partner can be an aryl, heteroaryl, or vinyl halide (I, Br, Cl) or pseudohalide, most notably a triflate (OTf). wikipedia.orgorganicreactions.org

A significant application of this compound is its reaction with aryl and particularly heteroaryl halides. The coupling with dihaloheterocycles provides a direct route to complex, multi-ring systems. The reaction with 2,6-dibromopyridine (B144722) is a frequently employed method for the synthesis of substituted terpyridines, which are important ligands in coordination and supramolecular chemistry. acs.orgmdpi.com

In a typical reaction, this compound is coupled with a heteroaryl dihalide like 2,6-dibromopyridine using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reaction proceeds via a double Stille coupling to afford the corresponding terpyridine derivative. acs.orgmdpi.com The choice of catalyst, solvent, and temperature can be optimized to achieve high yields.

| Stannane (B1208499) | Electrophile | Product | Catalyst | Typical Conditions | Yield Range |

|---|---|---|---|---|---|

| This compound | 2,6-Dibromopyridine | 4'-Methyl-2,2':6',2''-terpyridine | Pd(PPh₃)₄ | Toluene (B28343), reflux | High |

| This compound | 2-Bromopyridine | 5-Methyl-2,2'-bipyridine | PdCl₂(PPh₃)₂ | DMF, 90 °C | High |

The Stille reaction can be modified to include the incorporation of a carbonyl group, providing an efficient route to unsymmetrical ketones. wikipedia.org This variation, known as the Stille-carbonylative cross-coupling, employs reaction conditions similar to a standard Stille coupling, but is carried out under an atmosphere of carbon monoxide (CO). wikipedia.org

The mechanism follows the standard catalytic cycle, with an additional key step. After the initial oxidative addition of the organic halide to the Pd(0) catalyst, carbon monoxide inserts into the palladium-carbon bond of the resulting intermediate. This is followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone product. wikipedia.org This method is particularly valuable as it avoids the need to handle potentially unstable or difficult-to-prepare acyl chlorides. wikipedia.org

In addition to organic halides, organic triflates (trifluoromethanesulfonates, OTf) are excellent electrophiles for Stille coupling reactions. wikipedia.orgorganicreactions.org Aryl and heteroaryl triflates are often used due to their high reactivity, which can be comparable to that of aryl bromides. wikipedia.org They are readily prepared from the corresponding phenols or hydroxy-substituted heterocycles. The use of triflates expands the scope of the Stille reaction, allowing for couplings where the corresponding halide might be less accessible or reactive. organicreactions.orgnih.gov The reaction of this compound with an aryl or heteroaryl triflate proceeds under standard Stille conditions, often catalyzed by a Pd(0) complex with phosphine (B1218219) ligands, to generate the corresponding biaryl or heterobiaryl product. wikipedia.orgnih.gov

Ligand Effects on Catalytic Activity and Selectivity

The choice of ligand coordinated to the palladium center is crucial and can dramatically influence the rate and outcome of the Stille coupling. While triphenylphosphine (B44618) (PPh₃) is a common ligand, studies have shown that its strong binding can sometimes inhibit the reaction. researchgate.net Transmetalation is often the rate-determining step, and the use of ligands with lower donicity can lead to significant rate accelerations. researchgate.net

Ligands such as tri(2-furyl)phosphine (B125338) (TFP) and triphenylarsine (B46628) (AsPh₃) are less strongly coordinating than PPh₃ and have been shown to dramatically increase reaction rates. libretexts.orgresearchgate.net This effect is attributed to the creation of a more coordinatively unsaturated and electrophilic palladium center, which facilitates the transmetalation step. researchgate.net In some cases, bulky, electron-rich biarylphosphine ligands, such as XPhos, can also be highly effective, particularly for challenging substrates like aryl sulfonates. nih.gov Additives such as copper(I) salts (e.g., CuI) can also be used as co-catalysts to accelerate the reaction, particularly with less reactive substrates. organicreactions.org

| Ligand | Key Property | Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Standard phosphine ligand | Moderate | General purpose, but can be inhibitory. |

| Tri(2-furyl)phosphine (TFP) | Low donicity, π-acceptor | Rate acceleration | Creates a more electrophilic Pd center, facilitating transmetalation. researchgate.net |

| Triphenylarsine (AsPh₃) | Low donicity, soft ligand | Significant rate acceleration | Similar to TFP, promotes the rate-determining transmetalation step. researchgate.net |

| XPhos | Bulky, electron-rich | High activity for difficult substrates | Effective for coupling less reactive electrophiles like aryl sulfonates. nih.gov |

Mechanistic Insights into Transmetalation and Reductive Elimination Steps

The mechanism of the Stille reaction has been the subject of extensive study, with particular focus on the key C-C bond-forming steps. wikipedia.org

Transmetalation: This step, involving the transfer of the organic group from tin to palladium, is typically the rate-limiting step of the catalytic cycle. researchgate.net The most widely accepted mechanism is associative, where the organostannane coordinates to the Pd(II) complex. wikipedia.org This can proceed through two primary pathways:

Cyclic Transition State: The halide or pseudohalide on the palladium center can coordinate to the tin atom of the incoming organostannane, forming a bridged, cyclic transition state. Cleavage of this intermediate transfers the organic group to palladium and the halide to tin. wikipedia.org

Open Transition State: Alternatively, the reaction can proceed through an open transition state where the organostannane coordinates to palladium without direct interaction between the tin and the leaving group on the palladium center. wikipedia.org

For substrates like this compound, the nitrogen atom of the pyridine (B92270) ring could potentially play a role in coordinating to the palladium or tin center during this step, influencing the reaction rate and selectivity. uwindsor.ca

Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. For reductive elimination to occur, the two organic groups to be coupled must be in a cis orientation on the square planar Pd(II) complex. libretexts.org The Pd(II) intermediate formed after transmetalation is often in a more stable trans configuration and must therefore isomerize to the cis form before the final step can take place. libretexts.orguwindsor.ca The reductive elimination itself is typically a concerted process. libretexts.org The rate of this step can also be influenced by the ligand environment; for instance, dissociation of a ligand can generate a 14-electron, T-shaped intermediate that may undergo reductive elimination more rapidly. wikipedia.orglibretexts.org

Other Transition Metal-Mediated Transformations

While palladium-catalyzed Stille couplings are the most common application for this compound, other transition metals can also mediate unique and synthetically useful transformations of organostannanes. Copper and rhodium, in particular, offer distinct reactivity profiles that expand the utility of these organometallic reagents.

Copper has emerged as a versatile and cost-effective metal catalyst for cross-coupling reactions involving organometallic reagents, including organostannanes. rsc.org These reactions provide alternatives to palladium-catalyzed processes for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanism of copper-catalyzed couplings with organostannanes is believed to proceed through a distinct pathway compared to palladium catalysis, typically involving a crucial tin-to-copper transmetalation step. bohrium.com

Key features of copper-catalyzed reactions of organostannanes include:

Versatility: Copper catalysts can facilitate the coupling of organostannanes with a variety of partners, including organohalides. rsc.org

Mild Conditions: The development of diamine ligands has enabled many copper-catalyzed couplings to proceed under significantly milder conditions (e.g., lower temperatures, weaker bases) than traditional methods. nih.gov

Ligandless Systems: In some cases, copper catalysts exhibit unique reactivity that allows for successful cross-coupling without the need for specialized, custom-designed ligands, which can be a significant advantage over some palladium-based systems. rsc.org

The general catalytic cycle is proposed to involve the transmetalation of the organic group from the organostannane to a Cu(I) species, generating a key organocopper(I) intermediate. This intermediate then reacts with the electrophilic coupling partner, often through an oxidative addition/reductive elimination sequence reminiscent of a Cu(I)/Cu(III) cycle, to form the final product and regenerate the active copper catalyst. rsc.org

| Parameter | Typical Conditions | Role in Reaction |

|---|---|---|

| Copper Source | CuI, Cu(OAc)₂, Cu(acac)₂ | Primary catalyst for the coupling reaction. |

| Ligand | Diamine ligands (e.g., TMEDA), Phenanthrolines, or Ligand-free | Stabilizes the copper center and facilitates the catalytic cycle, enabling milder conditions. |

| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are commonly used to facilitate solubility and reactivity. |

| Temperature | Room Temperature to 120 °C | Dependent on the specific substrates and catalytic system employed. |

For this compound, these copper-catalyzed protocols would theoretically allow for its coupling with various electrophiles, providing a synthetic route to 2,5-disubstituted pyridines that complements palladium-based methods.

Rhodium catalysts offer unique reactivity pathways that are distinct from both palladium and copper. While direct rhodium-catalyzed Stille-type cross-couplings are not common, rhodium can mediate more complex transformations involving organostannanes. One such process is the migratory arylstannylation of unfunctionalized alkynes. rsc.org

In a study by Hayashi and co-workers, the reaction of arylstannanes with alkynes in the presence of a rhodium catalyst and a catalytic amount of zinc chloride resulted in the formation of ortho-alkenylarylstannanes in high yields. rsc.org This transformation is significant as it functionalizes both the alkyne and the aromatic ring of the organostannane in a single, highly selective operation.

The proposed catalytic cycle for this transformation is highly unique and involves three distinct transmetalation steps:

Sn-to-Rh Transmetalation: The aryl group from the arylstannane is transferred to the rhodium center.

Arylrhodation: The resulting aryl-rhodium species undergoes insertion across the alkyne C≡C bond.

1,4-Rhodium Migration: The rhodium atom migrates from the alkenyl carbon to the ortho-position of the aryl ring.

Rh-to-Zn and Zn-to-Sn Transmetalations: A double transmetalation sequence, mediated by ZnCl₂, transfers the functionalized aryl group back to a tin center, releasing the product and regenerating the active rhodium catalyst. rsc.org

This type of reaction, applied to this compound, would be expected to produce a highly functionalized organostannane where an alkenyl group has been installed at the 3-position of the pyridine ring, ortho to the stannyl (B1234572) group.

| Parameter | Condition |

|---|---|

| Arylstannane | Tributyl(phenyl)stannane |

| Alkyne | 1-Octyne |

| Rhodium Catalyst | [Rh(cod)(MeCN)₂]BF₄ with a bisphosphine ligand |

| Co-catalyst | ZnCl₂ (catalytic amount) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Product | Tributyl(2-((E)-oct-1-en-1-yl)phenyl)stannane |

| Yield | High |

Reactivity of the Pyridine Ring and Tributylstannyl Group under Non-Catalytic Conditions

Under non-catalytic conditions, the reactivity of this compound is dominated by the distinct chemical properties of its two core components: the electron-deficient pyridine ring and the reactive carbon-tin bond of the tributylstannyl group.

The pyridine ring is an electron-poor aromatic system due to the electronegativity of the nitrogen atom. This makes it generally unreactive toward electrophilic aromatic substitution. Instead, its reactivity is characterized by:

Basicity: The lone pair of electrons on the nitrogen atom allows it to act as a base or a ligand for metal centers.

Susceptibility to Nucleophilic Attack: The ring is activated toward attack by strong nucleophiles, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6).

Activation via N-Alkylation/Oxidation: Conversion of the pyridine to a pyridinium (B92312) salt or a pyridine-N-oxide dramatically increases the ring's electrophilicity and susceptibility to nucleophilic addition.

The tributylstannyl group is the primary site of non-catalytic reactivity involving bond cleavage. The C(sp²)–Sn bond is polarized toward the carbon atom and is susceptible to cleavage by electrophilic reagents. Two fundamental reactions are protodestannylation and halogenolysis.

Protodestannylation (or protodestannation): This reaction involves the cleavage of the carbon-tin bond by an acid, replacing the stannyl group with a hydrogen atom. Treatment of an arylstannane like this compound with a strong acid such as hydrochloric acid (HCl) results in the formation of 5-methylpyridine and tributyltin chloride. This reaction can be a significant decomposition pathway if the compound is exposed to acidic conditions.

Halogenolysis (or halodestannation): The carbon-tin bond is readily cleaved by elemental halogens. For example, reaction with iodine (I₂) at room temperature will cleave the C–Sn bond to afford 2-iodo-5-methylpyridine (B1339571) and tributyltin iodide. This reaction provides a mild, non-catalytic method for installing a halogen at the former site of stannylation.

| Reaction Type | Reagent | Product from this compound | Byproduct |

|---|---|---|---|

| Protodestannylation | HCl (aq. or gas) | 5-Methylpyridine | Bu₃SnCl |

| Halogenolysis | I₂ | 2-Iodo-5-methylpyridine | Bu₃SnI |

| Transmetalation | n-Butyllithium (n-BuLi) | 5-Methyl-2-lithiopyridine | Bu₄Sn |

Stability and Decomposition Pathways of Organostannyl Pyridines

Organostannyl compounds like this compound are generally considered to be stable enough for isolation, purification, and storage, particularly when kept under an inert atmosphere and refrigerated. However, they are susceptible to both chemical and photochemical degradation. The primary decomposition pathway for tributyltin (TBT) compounds involves the sequential cleavage of the carbon-tin bonds. mst.dkresearchgate.net

Abiotic Degradation:

Photolysis: Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C–Sn bond, leading to the formation of radical intermediates and subsequent degradation products. mst.dk This is a significant decomposition pathway, making it necessary to store the compound in amber vials or protected from light.

Hydrolysis: While the C(aryl)–Sn bond is relatively stable to neutral water, hydrolysis can occur under extreme pH conditions, contributing to decomposition. mst.dk More importantly, exposure to acidic conditions leads to rapid protodestannylation as described above.

Biotic Degradation: In environmental contexts, microorganisms are capable of metabolizing tributyltin compounds. The degradation proceeds via a progressive oxidative dealkylation (or dearylation) process. ethz.ch The aryl or alkyl group is cleaved from the tin atom and replaced with a hydroxyl group, which is then followed by further loss of butyl groups.

The general degradation pathway for a tributyl(aryl)stannane is as follows:

Tributyl(aryl)stannane → Dibutyl(aryl)stannyl hydroxide (B78521) → Butyl(aryl)stannyl dihydroxide → Arylstannonic acid → Inorganic Tin

Simultaneously, the butyl groups are cleaved:

Tributyl(aryl)stannane → Dibutyltin (B87310) Species → Monobutyltin (B1198712) Species → Inorganic Tin

This stepwise loss of organic substituents from the tin center is the hallmark of both abiotic and biotic TBT degradation. mst.dknih.gov For this compound, this means that under degradative conditions, the molecule will break down into a mixture of less substituted organotin compounds, such as dibutyltin and monobutyltin derivatives, and ultimately, inorganic tin salts. ethz.ch

Applications in Advanced Organic Synthesis and Chemical Materials

Building Block for Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. 5-Methyl-2-(tributylstannyl)pyridine is a key starting material for the synthesis of more elaborate nitrogen heterocycles, enabling the introduction of the 5-methylpyridin-2-yl moiety into a target structure.

Bipyridines and terpyridines are a class of compounds extensively used as ligands in coordination chemistry and as building blocks for supramolecular structures and functional materials. nih.govmdpi.com The Stille cross-coupling reaction is a highly effective method for synthesizing both symmetrical and unsymmetrical bipyridine derivatives, and this compound is an excellent reagent for this purpose. nih.govcmu.edu In a typical reaction, it is coupled with a suitable halopyridine in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield a methyl-substituted bipyridine. cmu.eduevitachem.com This methodology provides a direct and high-yielding route to molecules that might otherwise be difficult to access. cmu.edu

While direct single-step synthesis of terpyridines using this stannane (B1208499) is less common, it serves as a critical precursor for creating functionalized pyridines that can be subsequently elaborated into terpyridine scaffolds through sequential coupling or condensation strategies. orgsyn.orgnih.gov

| Stannane Reagent | Coupling Partner | Catalyst (example) | Product Example |

| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | 5-Methyl-2,2'-bipyridine |

| This compound | 2-Chloro-5-nitropyridine | PdCl₂(PPh₃)₂ | 5-Methyl-5'-nitro-2,2'-bipyridine |

| 2-(Tributylstannyl)pyridine | 2-Bromo-5-methylpyridine | Pd(PPh₃)₄ | 5-Methyl-2,2'-bipyridine |

This table illustrates representative Stille coupling reactions for the synthesis of functionalized bipyridines.

The utility of this compound extends to the synthesis of fused and linked heterocyclic systems, which are prevalent in materials science and medicinal chemistry. Through Stille coupling, it can be reacted with halogenated heterocycles to create biheteroaryl structures. For instance, coupling with a bromothiophene derivative yields a thienylpyridine. This strategy is valuable for constructing conjugated molecules with specific electronic and photophysical properties. researchgate.net Similarly, reaction with a haloimidazole can produce imidazopyridine derivatives, which are scaffolds of interest in drug discovery. The palladium-catalyzed coupling provides a reliable method for forging the C-C bond between the two distinct heterocyclic rings.

The pyridine (B92270) ring is one of the most common heterocyclic structures found in pharmaceutical products. nih.govrsc.org this compound provides medicinal chemists with a tool to introduce the 5-methylpyridin-2-yl fragment into potential drug candidates. This modification can be used to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and enhance target binding. The ability to form C-C bonds under relatively mild conditions makes the Stille coupling a favored transformation in complex molecule synthesis, aiding in the development of novel therapeutics across areas such as oncology and neuroscience. rsc.orgbeilstein-journals.org

| Target Scaffold | Therapeutic Area (Example) | Synthetic Role of this compound |

| Substituted Bipyridines | CNS disorders, Oncology | Key building block for creating the core bipyridine structure. |

| Aryl-substituted Pyridines | Anti-inflammatory, Antiviral | Introduces the 5-methylpyridine unit to an aryl halide partner. |

| Heteroaryl-linked Pyridines | Kinase Inhibitors | Couples with other functionalized heterocycles to build complex scaffolds. |

This table outlines the application of pyridine scaffolds derived from this compound in medicinal chemistry.

Precursors for Specialty Chemicals and Pharmaceutical Intermediates

Beyond its direct use in the final steps of a synthesis, this compound is a precursor to other valuable chemical intermediates. For example, it can be used to synthesize 5-methyl-2-halopyridines or more complex substituted pyridines that are themselves sold as building blocks for further chemical synthesis. google.com Its downstream products, such as 5-methyl-2,2'-bipyridine, are important intermediates for creating a wide range of other molecules, including ligands and pharmaceutical compounds. chemsrc.com This positions the title compound at a key point in the supply chain for numerous specialty and fine chemicals.

Role in the Synthesis of Ligands for Coordination Chemistry

As discussed, this compound is instrumental in synthesizing bipyridine and terpyridine derivatives. nih.gov These molecules are premier chelating ligands in coordination and organometallic chemistry. mdpi.com The nitrogen atoms of the pyridine rings readily coordinate to a wide variety of metal ions. The methyl group at the 5-position on the pyridine ring can tune the electronic properties (by acting as an electron-donating group) and steric profile of the resulting ligand. These modifications influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes. cmu.edu These complexes are investigated for applications in catalysis, such as in atom transfer radical polymerization (ATRP), and as components in light-emitting devices and sensors. cmu.edu

| Ligand Type (Derived from) | Metal Ion (Example) | Application of Complex |

| 5-Methyl-2,2'-bipyridine | Ruthenium(II), Iridium(III) | Photosensitizers, OLEDs |

| 5-Methyl-2,2'-bipyridine | Iron(II), Copper(II) | Catalysis (e.g., ATRP), Redox shuttles |

| Functionalized Terpyridines | Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent probes, Bio-imaging |

This table provides examples of metal complexes formed from ligands synthesized using this compound as a precursor.

Potential in Supramolecular Assembly and Materials Science

The ligands synthesized from this compound are not only used for discrete metal complexes but also as components in the construction of larger, highly organized structures. In supramolecular chemistry, these pyridine-based units can direct the assembly of molecules through non-covalent interactions like hydrogen bonding, halogen bonding, and metal coordination. nih.gov This allows for the bottom-up creation of complex architectures such as molecular cages, polymers, and metal-organic frameworks (MOFs). scielo.brnih.gov These materials have potential applications in gas storage, separation, sensing, and catalysis, where the properties of the material are dictated by the precise arrangement of its molecular components. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Methyl-2-(tributylstannyl)pyridine, providing detailed information about the hydrogen, carbon, and tin atoms within the molecule.

For 2-(tributylstannyl)pyridine, the ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows distinct signals for both the pyridine (B92270) ring and the tributyltin moiety chemicalbook.com. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring. The protons of the three butyl groups attached to the tin atom resonate in the upfield region (δ 0.8-1.8 ppm) chemicalbook.com. These signals characteristically appear as a triplet for the terminal methyl (CH₃) protons and multiplets for the methylene (CH₂) protons chemicalbook.com.

For this compound, the ¹H NMR spectrum is expected to be similar, with the addition of a singlet in the aromatic region corresponding to the methyl group at the 5-position of the pyridine ring. The protons on the pyridine ring would show a different splitting pattern due to this substitution.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are expected to resonate between δ 120-170 ppm. The carbon atom directly bonded to the tin atom (C2) would show a characteristic chemical shift influenced by the electropositive tin. The methyl group carbon (C5-CH₃) would appear further upfield. The four distinct carbon environments of the butyl chains would be observed in the upfield region of the spectrum (δ 10-30 ppm).

Table 1: Representative ¹H NMR Data for 2-(Tributylstannyl)pyridine chemicalbook.com

This data is for a related compound and serves as an illustrative example.

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Pyridine H6 | 8.73 | dtd | 4.9, 1.9, 1.0 |

| Pyridine H5 | 7.48 | dt | 7.4, 1.8 |

| Pyridine H3 | 7.39 | dt | 7.4, 1.6 |

| Pyridine H4 | 7.10 | ddd | 6.9, 4.9, 1.7 |

| Sn-(CH₂)₃-CH₃ | 0.85 | t | 7.3 |

| Sn-CH₂ -(CH₂)₂-CH₃ & Sn-CH₂-CH₂ -CH₂-CH₃ & Sn-(CH₂)₂-CH₂ -CH₃ | 1.05-1.70 | m |

¹¹⁹Sn NMR spectroscopy is a powerful and direct method for investigating the electronic environment and coordination number of the tin atom in organotin compounds northwestern.edu. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity northwestern.eduhuji.ac.il.

The ¹¹⁹Sn chemical shift is highly sensitive to the nature of the substituents attached to the tin atom and its coordination geometry rsc.org. For tetracoordinate tetraorganotin compounds like this compound, the tin atom is in a tetrahedral environment. The ¹¹⁹Sn chemical shifts for such compounds typically fall within a well-defined range researchgate.net. The chemical shift for this compound is expected to be in the region characteristic of Sn(IV) centers bonded to one aromatic carbon, one pyridyl carbon, and two alkyl carbons. Changes in solvent can also influence the chemical shift, indicating potential weak interactions between the solvent and the tin center researchgate.net. This technique is therefore invaluable for confirming the tetracoordinate nature of the tin center in non-coordinating solvents.

Table 2: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds researchgate.net

| Coordination Number of Tin | General Chemical Shift Range (δ ppm) |

| Four-coordinate | +20 to +300 |

| Five-coordinate | -90 to -330 |

| Six-coordinate | -200 to -500 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides structural confirmation. The nominal molecular weight of the compound is 382.17 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation chemguide.co.uk. The fragmentation of tetraalkyltin compounds is well-characterized and typically involves the sequential loss of the alkyl groups attached to the tin atom dtic.mil.

For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to the intact molecule [C₁₈H₃₃NSn]⁺˙. The most prominent fragmentation pathway would be the loss of a butyl radical (•C₄H₉, mass 57), leading to a significant peak at m/z [M-57]⁺. This process can repeat, leading to further peaks corresponding to the loss of second and third butyl groups. The fragmentation pattern provides a clear fingerprint for the tributylstannyl moiety.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description |

| 383 (isotope dependent) | [C₁₈H₃₃NSn]⁺˙ | Molecular Ion (M⁺˙) |

| 326 | [(C₁₄H₂₄NSn)]⁺ | [M - C₄H₉]⁺ |

| 269 | [(C₁₀H₁₅NSn)]⁺ | [M - 2(C₄H₉)]⁺ |

| 212 | [(C₆H₆NSn)]⁺ | [M - 3(C₄H₉)]⁺ |

| 93 | [C₆H₇N]⁺ | [5-Methylpyridine]⁺ |

| 57 | [C₄H₉]⁺ | Butyl cation |

X-ray Crystallography for Solid-State Structure Determination (General Organotin and Pyridine Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. As this compound is a liquid at room temperature, obtaining a single crystal for X-ray diffraction would require specialized low-temperature crystallization techniques.

However, extensive crystallographic studies on related solid tetraorganotin compounds and organotin complexes with pyridine-containing ligands provide significant insight into the expected solid-state structure nsf.govuu.nl. In tetraorganotin compounds where the tin atom is bonded to four carbon atoms (R₄Sn), the geometry around the tin center is typically tetrahedral or slightly distorted tetrahedral nsf.gov.

For compounds containing a pyridine ligand, there is the possibility of intermolecular or intramolecular coordination between the nitrogen atom of the pyridine ring and the tin atom of a neighboring molecule, which could lead to a higher coordination number (five or six) in the solid state uu.nl. This would cause the geometry around the tin atom to deviate from tetrahedral towards a trigonal bipyramidal or octahedral arrangement uu.nl. However, in the case of a simple tetraorganotin compound like this compound, significant intermolecular coordination is less likely due to the steric bulk of the three butyl groups, and a distorted tetrahedral geometry is the most probable arrangement in a potential crystal lattice.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction (General Organotin Pyridines)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle exactly. For organotin pyridines, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds. These electronic properties are crucial for predicting the reactivity of the molecule.

For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. In the context of 5-Methyl-2-(tributylstannyl)pyridine, the tributylstannyl group, being electropositive, is expected to influence the electronic properties of the pyridine (B92270) ring significantly.

DFT calculations can also be used to compute various molecular properties that can be compared with experimental data, such as vibrational frequencies from infrared spectroscopy and chemical shifts from nuclear magnetic resonance (NMR) spectroscopy. Furthermore, reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) maps, can predict the most likely sites for electrophilic and nucleophilic attack. For a generic organotin pyridine, the regions of negative electrostatic potential, often located around the nitrogen atom of the pyridine ring, would indicate sites susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of a Model Organotin Pyridine using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

Note: These are representative values for a model organotin pyridine and not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which contains rotatable bonds in the tributyl groups, MD simulations can provide detailed information about its conformational landscape.

An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, yielding a trajectory that describes the positions and velocities of the particles over time. From this trajectory, various structural and dynamic properties can be analyzed. For this compound, one could investigate the preferred orientations of the tributyl groups relative to the pyridine ring and how these conformations fluctuate at a given temperature.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the simulation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration to understand the compactness of the molecule over time. Such studies can reveal the most stable, low-energy conformations of the molecule, which is crucial for understanding its interactions with other molecules, such as catalysts or reactants in a chemical reaction.

Table 2: Representative Output from a Molecular Dynamics Simulation of a Tributyltin Compound

| Analysis | Description | Typical Observation |

|---|---|---|

| RMSD | Measures the average distance between the atoms of the simulated molecule and a reference structure. | A plateau in the RMSD plot indicates that the simulation has reached equilibrium. |

| RMSF | Measures the fluctuation of each atom around its average position. | Higher RMSF values for the tributyl chains would indicate greater flexibility compared to the rigid pyridine ring. |

| Radius of Gyration | A measure of the molecule's overall size and compactness. | Stable values suggest that the molecule maintains a consistent overall shape. |

Note: This table describes the type of data obtained from MD simulations of tributyltin-containing molecules in general.

Future Research Directions and Synthetic Innovations

Development of More Sustainable and Environmentally Benign Stannylation Methods

A significant drawback of using compounds like 5-Methyl-2-(tributylstannyl)pyridine is the toxicity associated with organotin reagents and their byproducts. wikipedia.orgnumberanalytics.commdpi.com This has spurred research into greener synthetic protocols that minimize environmental impact. Future efforts are centered on several key areas:

Greener Solvents and Conditions: Traditional Stille reactions often employ polar aprotic solvents like DMF or THF. numberanalytics.com Research is shifting towards the use of more sustainable alternatives. Studies have demonstrated the viability of bio-solvents such as eucalyptol, as well as aqueous systems (e.g., H₂O/EtOH mixtures) and ionic liquids, which can also facilitate catalyst recycling. researchgate.netacs.org Furthermore, solvent-free reaction conditions, often paired with microwave irradiation, represent a promising avenue for reducing solvent waste and shortening reaction times. researchgate.netnih.govrsc.org

Atom Economy and Waste Reduction: The conventional synthesis of organostannanes often involves stoichiometric amounts of highly reactive organometallic reagents or wasteful distannane compounds. researchgate.net A more atom-economical approach involves the direct C-H stannylation of the parent heterocycle. While direct stannylation is challenging, related iridium-catalyzed C-H borylation of pyridines followed by boryl-stannyl exchange offers a more sustainable route, avoiding the need for pre-halogenated pyridines. rsc.orgnih.govnih.gov

Alternative Stannylating Agents: The development of new stannylating agents that offer improved reactivity and generate less toxic byproducts is a critical research goal. For example, using Bu₃SnOMe as a stannyl (B1234572) source in nickel-catalyzed reactions has been reported as an alternative to wasteful distannanes. researchgate.net

| Approach | Traditional Method | Sustainable Alternative | Key Advantage |

|---|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, THF) | Bio-solvents (e.g., Eucalyptol), aqueous media, ionic liquids, or solvent-free conditions. researchgate.netacs.org | Reduced environmental impact, potential for catalyst recycling. |

| Starting Material | Halogenated Pyridines (e.g., 2-bromo-5-methylpyridine) | Direct C-H functionalization of 5-methylpyridine. rsc.orgnih.gov | Higher atom economy, fewer synthetic steps. |

| Energy Input | Conventional heating | Microwave irradiation. nih.govrsc.org | Reduced reaction times, improved energy efficiency. |

| Reagents | Hexaalkyldistannanes | More efficient stannyl sources (e.g., Bu₃SnOMe). researchgate.net | Reduced tin waste. |

Exploration of Novel Catalytic Systems for Cross-Coupling Reactions

The Stille reaction, the primary application for this compound, relies heavily on palladium catalysts. researchgate.netnumberanalytics.com Innovation in catalyst design is crucial for improving reaction efficiency, expanding substrate scope, and lowering costs.

Advanced Ligand Development: The choice of ligand coordinated to the palladium center is critical. The development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and other biaryl monophosphines, has revolutionized the Stille reaction, enabling the use of less reactive coupling partners like aryl chlorides under milder conditions. researchgate.netacs.org Photoswitchable phosphine ligands based on dithienylethene have also been developed, allowing for light-based modulation of catalytic activity. nih.gov

Nanocatalysis: Palladium nanoparticles (Pd NPs) have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio. tandfonline.com These nanocatalysts can be supported on various materials, including magnetic nanoparticles (e.g., Pd/Fe₃O₄), which allows for easy separation from the reaction mixture using an external magnet and subsequent recycling. rsc.orgresearchgate.net This approach is highly attractive from both an economic and environmental perspective.

Ligand-Free and Alternative Metal Catalysts: To simplify reaction workup and reduce costs, ligand-free catalytic systems are being investigated. rsc.org In some cases, in-situ generated Pd nanoparticles can effectively catalyze the reaction without the need for additional phosphine ligands. rsc.org Moreover, there is growing interest in replacing precious palladium with more abundant and less expensive transition metals. Several other metals, including nickel and copper, have been found to be highly efficient in promoting Stille-type couplings. researchgate.net

| Catalytic System | Description | Advantages | Reference Example |

|---|---|---|---|

| Advanced Phosphine Ligands | Palladium complexes with bulky, electron-rich biaryl phosphine ligands. | High activity, enables coupling of challenging substrates (e.g., aryl chlorides). researchgate.net | Pd(OAc)₂ / XPhos |

| Supported Nanoparticles | Palladium nanoparticles immobilized on a solid support. | High catalytic activity, easy recovery and reusability, reduced metal leaching. rsc.orgresearchgate.net | Pd/Fe₃O₄ (magnetic nanoparticles) |

| Catalysis in Green Solvents | Catalytic systems designed to work in environmentally benign media. | Improved sustainability profile of the overall process. acs.org | Pd NPs in Ionic Liquids |

| Alternative Metal Catalysts | Systems based on non-palladium transition metals. | Lower cost, reduced reliance on precious metals. researchgate.net | Copper- or Nickel-based catalysts |

Expansion of Synthetic Utility in Total Synthesis of Natural Products and Complex Molecules

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide variety of functional groups, making it ideal for the late-stage construction of complex molecular architectures. researchgate.netnumberanalytics.comorgsyn.org Reagents like this compound are instrumental in introducing heterocyclic fragments into these structures.

The pyridine (B92270) ring is a common motif in a vast number of natural products and biologically active molecules. nih.gov The ability to use stannanes like this compound to forge C-C bonds with high precision is critical for their synthesis. While specific examples detailing the use of this exact compound in a completed total synthesis are not always prominent in general literature, its utility is representative of a broader class of stannylpyridines used to construct key intermediates. The Stille reaction has been famously employed as a key bond-forming step in the synthesis of numerous complex natural products. wikipedia.orgresearchgate.net Future research will undoubtedly see the application of this compound and similar building blocks in the synthesis of novel analogues of existing natural products and in the total synthesis of newly discovered complex molecules.

| Natural Product | Class | Significance of Stille Coupling |

|---|---|---|

| TMC-95A/B | Proteasome Inhibitor | Used for the formation of a key biaryl bond in a model system toward the total synthesis. orgsyn.org |

| Quadrigemine C | Alkaloid | A double Stille cross-metathesis reaction was employed to couple a complex organostannane to two aryl iodide groups. wikipedia.org |

| Chloropeptin | Cyclic Peptide | A Stille biaryl coupling was utilized as the key macrocycle-forming reaction. orgsyn.org |

| Piperine | Alkaloid | The diene moiety of the molecule can be introduced via Stille or Suzuki coupling methodologies. researchgate.net |

Investigation into New Applications in Materials Science and Medicinal Chemistry

Beyond its role in total synthesis, the 5-methylpyridine moiety that can be installed using this compound has significant potential in both materials science and medicinal chemistry.

Materials Science: The Stille reaction is not limited to small-molecule synthesis; it is also a powerful tool for polymerization. Stille polycondensation is a key method for creating conjugated polymers with tailored electronic properties. acs.org These materials are essential for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Incorporating nitrogen-containing heterocycles like pyridine into the polymer backbone can significantly influence the material's properties, including its electron mobility, band gap, and stability. Future research will explore the use of this compound to create novel semiconducting polymers and other functional materials. ibm.comossila.com

Medicinal Chemistry: The pyridine scaffold is one of the most important heterocycles in drug design, appearing in a multitude of FDA-approved pharmaceuticals. nih.govijnrd.org It often serves as a key pharmacophore that can interact with biological targets and can be modified to fine-tune a drug candidate's properties, such as its potency, selectivity, and pharmacokinetic profile. nih.gov The introduction of a 5-methylpyridine group using the title stannane (B1208499) can be a key step in the synthesis of new drug candidates for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov

| Field | Application Area | Role of the 5-Methylpyridine Moiety |

|---|---|---|

| Materials Science | Organic Electronics (OPVs, OFETs) | Serves as a building block for semiconducting polymers, tuning electronic and physical properties. acs.orgossila.com |

| Materials Science | Functional Polymers | Incorporation into polymer backbones to modify properties like thermal stability or solubility. ibm.com |

| Medicinal Chemistry | Drug Discovery | Acts as a key pharmacophore for interaction with biological targets (e.g., enzymes, receptors). nih.govnih.gov |

| Medicinal Chemistry | Lead Optimization | Used to modify existing drug scaffolds to improve potency, selectivity, or ADME properties. |

Q & A

Q. What are the common synthetic routes for preparing 5-Methyl-2-(tributylstannyl)pyridine, and what key reaction parameters should be optimized?

Methodological Answer: The Stille coupling reaction is a widely used method for synthesizing stannylpyridine derivatives. Key steps include:

- Reagents : Use palladium catalysts (e.g., Pd(PPh₃)₄) and brominated precursors (e.g., 3-bromotriimidazo[1,2-a:1',2'-c]triazine).

- Conditions : Solvents like THF or DMF, temperatures of 80–120°C, and reaction times of 12–24 hours under inert atmosphere.

- Critical Parameters : Oxygen and moisture exclusion to prevent catalyst deactivation, stoichiometric control of tributylstannyl reagents, and purification via recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyridine ring protons at δ 7–9 ppm) and methyl/tributylstannyl groups.

- ¹¹⁹Sn NMR : Peaks between δ -10 to -30 ppm confirm Sn-C bonding .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry .

Q. What are the primary health hazards associated with handling this compound, and what personal protective equipment (PPE) is recommended?

Methodological Answer:

- Hazards : Skin/eye irritation, respiratory toxicity, and potential neurotoxicity from tin decomposition products.

- PPE : Nitrile gloves, safety goggles, lab coats, and fume hoods for handling.

- Emergency Measures : Flush eyes with water for 15 minutes, remove contaminated clothing, and seek medical attention .

Advanced Research Questions

Q. How can researchers mitigate the formation of side products during Stille cross-coupling reactions involving this compound?

Methodological Answer:

- Reagent Purity : Use freshly distilled tributylstannyl reagents and anhydrous solvents.

- Catalyst Optimization : 1–5 mol% Pd(PPh₃)₄ with additives like LiCl or CuI to suppress homocoupling.

- Reaction Monitoring : Track progress via TLC or GC-MS. Post-reaction purification (e.g., column chromatography or recrystallization) removes impurities .

Q. What are the stability considerations for this compound under different storage conditions, and how should decomposition be monitored?

Methodological Answer:

Q. What mechanistic insights are critical for optimizing Stille coupling reactions involving this compound?

Methodological Answer:

- Mechanistic Steps : Oxidative addition (Pd⁰ to Pd²⁺), transmetallation (Sn-to-Pd transfer), and reductive elimination (C-C bond formation).

- Catalyst Design : Bulky ligands improve regioselectivity.

- Spectroscopic Insights : In situ IR or NMR tracks intermediates (e.g., Pd-stannyl complexes) to refine reaction kinetics .

Q. How can researchers address challenges in isolating this compound from reaction mixtures contaminated with tin byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.